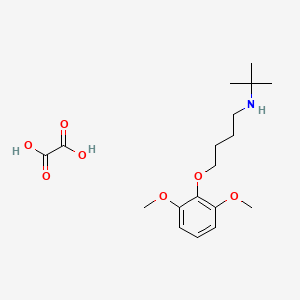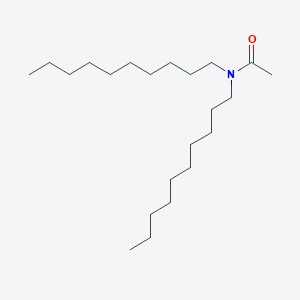![molecular formula C23H20BrClN2O3 B4975122 methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate CAS No. 119935-36-3](/img/structure/B4975122.png)
methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate
Vue d'ensemble
Description
Methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as BCI-121, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been investigated for its potential applications in various scientific research fields. One area of interest is in the development of anticancer drugs. Studies have shown that methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate leads to the activation of various signaling pathways that result in the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects
methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have various biochemical and physiological effects. In cancer cells, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Inflammatory cells treated with methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate exhibit reduced production of inflammatory cytokines, which can lead to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its high potency against cancer cells, which makes it a promising candidate for the development of anticancer drugs. In addition, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have low toxicity in normal cells, which is important for the development of safe and effective drugs. However, one limitation of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate. One area of interest is in the development of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate in combination with other anticancer drugs for improved efficacy. Additionally, the potential use of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate in the treatment of other diseases, such as Alzheimer's disease, is an area of interest for future research.
Méthodes De Synthèse
The synthesis of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves a series of chemical reactions that include the coupling of 5-bromo-2-aminobenzoyl chloride with benzylamine, followed by the reaction with glycine methyl ester hydrochloride. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to produce high yields of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate with high purity.
Propriétés
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFRRJBGAQAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923145 | |
| Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119935-36-3 | |
| Record name | Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
![1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![3-(2-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975080.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)
